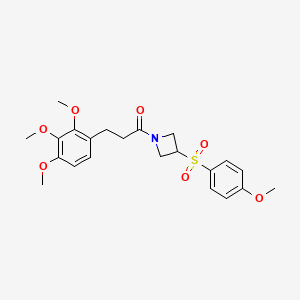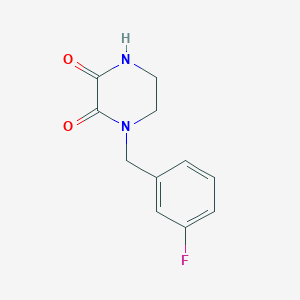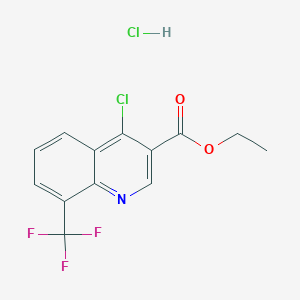![molecular formula C14H10ClF2N3O2 B2381257 2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide CAS No. 1445611-46-0](/img/structure/B2381257.png)
2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide is a synthetic organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-chloro-3-fluoropyridine: This can be achieved by the halogenation of pyridine using reagents such as chlorine and fluorine sources under controlled conditions.
Acylation: The 2-chloro-3-fluoropyridine is then acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the corresponding acylated product.
Hydrazide Formation: The acylated product is reacted with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbohydrazide moiety can be oxidized to form corresponding oxo derivatives or reduced to form hydrazine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
科学的研究の応用
2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: As a probe for studying biological pathways and mechanisms, particularly those involving pyridine derivatives.
作用機序
The mechanism of action of 2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets. The carbohydrazide moiety can form hydrogen bonds and other interactions with the active site of the target, leading to modulation of its activity.
類似化合物との比較
Similar Compounds
2-chloro-3-fluoropyridine: A precursor in the synthesis of the target compound.
4-fluorophenylacetic acid: Another precursor used in the acylation step.
Pyridine-4-carbohydrazide: A related compound with similar functional groups but lacking the chloro and fluoro substituents.
Uniqueness
2-chloro-3-fluoro-N’-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide is unique due to the combination of chloro, fluoro, and carbohydrazide functional groups, which confer distinct chemical properties and potential applications. The presence of these groups can enhance the compound’s reactivity, binding affinity, and specificity, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N3O2/c15-13-12(17)10(5-6-18-13)14(22)20-19-11(21)7-8-1-3-9(16)4-2-8/h1-6H,7H2,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUTDJCSTUPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NNC(=O)C2=C(C(=NC=C2)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)
![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)



![(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2381185.png)
![4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2381186.png)




![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2381196.png)

